molecular formula C21H21NO4 B11283641 4-ethyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-ethyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11283641
M. Wt: 351.4 g/mol
InChI Key: AJOGJYWYTGRSLK-UHFFFAOYSA-N
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Description

4-ethyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structure, which includes an ethyl group, a methoxybenzyl group, and a chromeno-oxazinone core

Preparation Methods

The synthesis of 4-ethyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a coumarin derivative and an appropriate aldehyde.

    Introduction of the Oxazinone Ring: The oxazinone ring is introduced via a Mannich-type condensation reaction, which involves the reaction of the chromeno core with formaldehyde and a primary amine.

    Addition of the Ethyl and Methoxybenzyl Groups: The ethyl and methoxybenzyl groups are introduced through alkylation reactions using suitable alkyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

4-ethyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-ethyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-ethyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be compared with other similar compounds, such as:

    Chromeno[8,7-e][1,3]oxazin-2-ones: These compounds share the same core structure but differ in the substituents attached to the core. The presence of different substituents can significantly impact their chemical and biological properties.

    Coumarin Derivatives: Coumarin derivatives have a similar chromeno core but lack the oxazinone ring. These compounds are known for their diverse biological activities and are used in various applications.

    Benzoxazinone Derivatives: Benzoxazinone derivatives have a similar oxazinone ring but differ in the structure of the attached aromatic ring. These compounds are also of interest due to their potential therapeutic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

4-ethyl-9-[(4-methoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H21NO4/c1-3-15-10-20(23)26-21-17(15)8-9-19-18(21)12-22(13-25-19)11-14-4-6-16(24-2)7-5-14/h4-10H,3,11-13H2,1-2H3

InChI Key

AJOGJYWYTGRSLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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